m-PEG37-acid -

m-PEG37-acid

Catalog Number: EVT-8139193
CAS Number:
Molecular Formula: C76H152O39
Molecular Weight: 1690.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

m-PEG37-acid is synthesized from methoxy polyethylene glycol through the introduction of a carboxylic acid group. It is primarily classified under polyethylene glycol compounds, which are widely utilized in pharmaceutical and biomedical applications due to their favorable properties such as enhanced solubility and stability of drugs .

Synthesis Analysis

The synthesis of m-PEG37-acid involves several key steps. The primary method includes the reaction of methoxy polyethylene glycol with a carboxylic acid. The general procedure can be outlined as follows:

  1. Starting Materials: Methoxy polyethylene glycol (with a molecular weight corresponding to 37 repeating units) is used as the base polymer.
  2. Reagents: A suitable carboxylic acid is selected for the reaction, often utilizing coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to facilitate the formation of ester bonds.
  3. Reaction Conditions: The reaction typically occurs in a solvent such as dimethyl sulfoxide or dichloromethane under controlled temperature conditions to promote optimal coupling efficiency.
  4. Purification: Post-synthesis, the product is purified using techniques like precipitation or dialysis to remove unreacted starting materials and by-products .
Molecular Structure Analysis

The molecular structure of m-PEG37-acid can be described as follows:

  • Backbone: The backbone consists of a linear chain of ethylene glycol units, with a total of 37 repeating units contributing to its hydrophilic properties.
  • Functional Groups: At one end, the polymer features a methoxy group (-OCH₃), which enhances solubility in aqueous environments. At the other end, a carboxylic acid group (-COOH) is present, allowing for further chemical modifications and conjugation reactions.
  • Molecular Weight: The molecular weight of m-PEG37-acid is approximately 1,600 Da, calculated based on its repeating units .
Chemical Reactions Analysis

m-PEG37-acid participates in several chemical reactions due to its functional groups:

  1. Esterification: The carboxylic acid can react with alcohols or amines to form esters or amides, respectively.
  2. Conjugation Reactions: It can be conjugated with various biomolecules such as peptides, proteins, or small molecules to create targeted drug delivery systems.
  3. Cross-linking: The presence of the carboxylic acid group allows m-PEG37-acid to act as a cross-linker in polymer formulations or hydrogels .
Mechanism of Action

The mechanism of action for m-PEG37-acid primarily revolves around its role in enhancing drug solubility and stability:

  1. Drug Delivery Enhancement: By conjugating drugs with m-PEG37-acid, the solubility and bioavailability of poorly soluble compounds are significantly improved.
  2. Targeted Delivery: When linked to targeting ligands (e.g., antibodies), m-PEG37-acid facilitates selective delivery of therapeutic agents to specific tissues or cells, minimizing off-target effects.
  3. Prodrug Formation: It can also be employed in the design of prodrugs that release active pharmaceutical ingredients through enzymatic or chemical processes within the body .
Physical and Chemical Properties Analysis

m-PEG37-acid exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its hydrophilic polyethylene glycol backbone.
  • Biocompatibility: Generally considered biocompatible, making it suitable for pharmaceutical applications.
  • Thermal Stability: Exhibits good thermal stability under standard laboratory conditions.
  • pH Sensitivity: The carboxylic acid group provides pH-dependent solubility characteristics, which can be advantageous for controlled drug release formulations .
Applications

m-PEG37-acid has diverse applications in scientific research and pharmaceutical development:

  1. Drug Delivery Systems: Utilized as a carrier for poorly soluble drugs to enhance their pharmacokinetics and biodistribution.
  2. Bioconjugation: Serves as a linker for attaching drugs to targeting moieties like antibodies or peptides, enabling targeted therapy.
  3. Prodrug Development: Employed in creating prodrugs that can be activated within biological systems.
  4. Nanoparticle Formulation: Used in the formulation of nanoparticles for drug delivery applications, improving circulation time and reducing clearance rates from systemic circulation .
Introduction to m-PEG37-acid in Advanced Biomedical Research

Historical Evolution of PEG-Based Linkers in Bioconjugation

The development of PEG-based linkers originated in the 1970s with Frank Davis’s pioneering work modifying bovine serum albumin to reduce immunogenicity. This foundational research led to the 1990 FDA approval of Adagen® (pegademase bovine), the first PEGylated therapeutic for severe combined immunodeficiency disease [9]. Early PEG linkers utilized low-molecular-weight polymers with simple linear architectures, but faced limitations in stability and functional group versatility. Over decades, innovations in polymer chemistry yielded high-purity, monodisperse PEGs with tailored terminal functionalities. m-PEG37-acid exemplifies this evolution, featuring a precise 37-unit ethylene glycol chain (molecular weight: 1690.00 g/mol) terminated with a carboxylic acid moiety ideal for covalent conjugation [1] [6].

The progression toward longer PEG chains like the 37-mer was driven by pharmacokinetic studies demonstrating enhanced circulation half-lives. As shown in Table 1, FDA-approved PEGylated drugs now span diverse therapeutic classes, with PEG molecular weights strategically selected to balance steric shielding and drug activity:

Table 1: Evolution of PEG Molecular Weights in FDA-Approved Therapeutics

Year ApprovedDrug (Trade Name)PEG Size (kDa)Clinical Indication
1990Pegademase bovine (Adagen)11-17 × 5 kDaSevere combined immunodeficiency
2001Peginterferon alfa-2b (PegIntron)12 kDaHepatitis C
2002Pegfilgrastim (Neulasta)20 kDaChemotherapy-induced neutropenia
2023Avacincaptad pegol (Izervay)~43 kDaGeographic atrophy
2024Palopegteriparatide (YORVIPATH)2 × 20 kDaHypoparathyroidism

This trajectory culminated in branched and multi-arm PEG architectures, with compounds like m-PEG37-acid offering optimal hydrodynamic volume for renal filtration avoidance while maintaining efficient conjugate synthesis [6] [9].

Role of m-PEG37-acid in Modern Nanoscale Drug Delivery Systems

Within nanomedicine, m-PEG37-acid functions as a critical building block for stealth nanocarriers. Its hydrophilic chain extends 10-15 nm from nanoparticle surfaces, forming a hydration shell that reduces opsonization and reticuloendothelial system clearance. Studies demonstrate that PEG densities exceeding 2.5 molecules/100 nm² with molecular weights >2 kDa achieve maximal pharmacokinetic benefits – criteria met by m-PEG37-acid’s structure [5] [9]. When conjugated to liposomes, polymeric nanoparticles, or inorganic carriers, it confers:

  • Extended circulation half-life: 10-50-fold increase compared to unmodified counterparts
  • Enhanced tumor accumulation: Leveraging the Enhanced Permeation and Retention effect
  • Mucus penetration: Enabling pulmonary, nasal, and gastrointestinal delivery through reduced mucoadhesion [2] [9]

In PROTAC (Proteolysis Targeting Chimera) applications, m-PEG37-acid links E3 ubiquitin ligase ligands to target protein binders. Its 37-unit spacer provides optimal distance for ternary complex formation, facilitating ubiquitin transfer and subsequent proteasomal degradation of disease-causing proteins. This application capitalizes on the linker’s flexibility and water solubility to maintain molecular dynamics essential for induced proximity [1] [4].

Table 2: m-PEG37-acid in Nanocarrier Engineering

ApplicationConjugate StructureFunctional Advantage
Polymeric nanoparticlesPLGA-mPEG37-COOHpH-dependent drug release with tumor targeting
Lipid nanoparticlesDSPE-mPEG37-acidStabilized mRNA delivery (e.g., COVID-19 vaccines)
PROTAC linkersE3 ligand-mPEG37-acid-target binderOptimal distance for ubiquitin transfer
Antibody-drug conjugatesmPEG37-acid-MMAE-antibodyReduced aggregation and immunogenicity

Positionality of Terminal Carboxylic Acid in Molecular Engineering

The terminal carboxylic acid group (-COOH) in m-PEG37-acid enables precise bioconjugation through well-established chemistries:

  • Amide bond formation: Carbodiimide-mediated coupling with primary amines (e.g., lysine residues, protein N-termini)
  • Esterification: Alcohol condensation for pro-drug designs
  • Hydrazide derivatives: Reaction with hydrazine to form m-PEG37-hydrazide (C₇₆H₁₅₄N₂O₃₈, MW 1704.10 g/mol) for carbonyl-reactive conjugation [1] [4]

Spectroscopic analyses reveal the carboxylic acid’s behavior influences conjugate stability. Infrared studies show C-terminal -COOH groups exhibit temperature-dependent absorption shifts in the amide I’ region (1600-1700 cm⁻¹), with the asymmetric stretching vibration (νₐₛ) increasing in frequency and decreasing in intensity as temperature rises. This has implications for controlled-release systems where environmental responsiveness is engineered [8].

The carboxylic acid’s spatial orientation also determines conjugation efficiency. In aqueous environments, the terminal group exhibits rotational flexibility, maximizing accessibility for activation reagents like N-hydroxysuccinimide (NHS). Molecular dynamics simulations indicate the 37-ethylene oxide unit length positions the -COOH beyond the steric exclusion zone of most protein surfaces, preventing conjugation-induced masking of active sites. This balance between accessibility and molecule-shielding efficacy underpins m-PEG37-acid’s utility in biologics optimization [1] [6] [8].

Table 3: Reactivity Parameters of m-PEG37-acid’s Carboxylic Acid

Conjugation ChemistryOptimal pHActivation ReagentConjugation Efficiency
EDC/NHS amidation4.5-7.01-Ethyl-3-(3-dimethylaminopropyl)carbodiimide>90% at 25°C
Hydrazide formation5.0-6.0Hydrazine hydrate85-92%
Carbonyldiimidazole8.5-9.51,1'-Carbonyldiimidazole75-80%

Properties

Product Name

m-PEG37-acid

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C76H152O39

Molecular Weight

1690.0 g/mol

InChI

InChI=1S/C76H152O39/c1-79-4-5-81-8-9-83-12-13-85-16-17-87-20-21-89-24-25-91-28-29-93-32-33-95-36-37-97-40-41-99-44-45-101-48-49-103-52-53-105-56-57-107-60-61-109-64-65-111-68-69-113-72-73-115-75-74-114-71-70-112-67-66-110-63-62-108-59-58-106-55-54-104-51-50-102-47-46-100-43-42-98-39-38-96-35-34-94-31-30-92-27-26-90-23-22-88-19-18-86-15-14-84-11-10-82-7-6-80-3-2-76(77)78/h2-75H2,1H3,(H,77,78)

InChI Key

RWUISXIJAOBWHW-UHFFFAOYSA-N

SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.